3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl-
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Overview
Description
3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- involves several steps. One common method includes the reaction of appropriate hydrazine derivatives with ketones or aldehydes under controlled conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The methylimino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of pyrazole derivatives.
Scientific Research Applications
3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydro-4H-pyrazole: Lacks the methylimino and tetramethyl substituents, resulting in different chemical properties and reactivity.
4-(Methylimino)-4H-pyrazole: Contains the methylimino group but lacks the tetramethyl groups, affecting its overall stability and reactivity.
3,3,5,5-Tetramethyl-4H-pyrazole: Possesses the tetramethyl groups but lacks the methylimino substituent, leading to variations in its chemical behavior.
Uniqueness
The presence of both methylimino and tetramethyl groups in 3,5-Dihydro-4-(methylimino)-4H-pyrazole, 3,3,5,5-tetramethyl- makes it unique among pyrazole derivatives
Properties
CAS No. |
72443-11-9 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,3,3,5,5-pentamethylpyrazol-4-imine |
InChI |
InChI=1S/C8H15N3/c1-7(2)6(9-5)8(3,4)11-10-7/h1-5H3 |
InChI Key |
WBWCGDWWBYLMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC)C(N=N1)(C)C)C |
Origin of Product |
United States |
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